molecular formula C18H26BrNO6 B4040511 4-[4-(2-Bromophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid

4-[4-(2-Bromophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4040511
M. Wt: 432.3 g/mol
InChI Key: IAXRSSPITDPNQJ-UHFFFAOYSA-N
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Description

4-[4-(2-Bromophenoxy)butyl]-2,6-dimethylmorpholine; oxalic acid is a chemical compound with the molecular formula C16H24BrNO2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .

Scientific Research Applications

Antioxidant Activity of Bromophenols

Bromophenols isolated from marine algae, such as those from Vertebrata lanosa, have been identified as potent antioxidants. These compounds, including various bromophenol derivatives, have shown significant antioxidant activity in biochemical and cellular assays. For example, the antioxidant effect of these compounds surpasses that of known antioxidants like luteolin and quercetin in certain assays, demonstrating their potential as natural antioxidants for therapeutic and industrial applications (Olsen et al., 2013).

Synthesis and Antioxidant Properties

Synthetic bromophenols, including diphenylmethane derivatives, have been developed and their antioxidant properties assessed through various in vitro assays. These synthesized compounds exhibit effective antioxidant power, indicating their utility in combating oxidative stress and potentially in the development of antioxidant therapies (Balaydın et al., 2010).

Applications in Organic Synthesis

Bromophenol compounds have been employed as intermediates in organic synthesis, including the development of novel methodologies for carbon-carbon and carbon-heteroatom bond formation. For instance, their use in palladium-catalyzed aminocarbonylation reactions highlights their versatility in synthesizing amides from aryl bromides, an important reaction in pharmaceutical and organic chemistry (Wan et al., 2002).

Hydrogen-Bonding Motifs

Research into the hydrogen-bonding motifs of compounds structurally related to 4-[4-(2-bromophenoxy)butyl]-2,6-dimethylmorpholine oxalate reveals their potential in materials science and molecular engineering. Studies on pyridinium and morpholinium hydrogen oxalates show diverse hydrogen-bonding patterns, which could inform the design of molecular assemblies and materials with specific properties (Mulrooney et al., 2018).

Sorption and Environmental Applications

The sorption behavior of phenoxy herbicides, related to bromophenols, to various soils and minerals has been extensively studied, providing insights into environmental remediation techniques. Understanding the interactions between these compounds and soil components can aid in developing strategies for mitigating the environmental impact of herbicides and related organic pollutants (Werner et al., 2012).

Preparation Methods

The synthesis of 4-[4-(2-Bromophenoxy)butyl]-2,6-dimethylmorpholine typically involves the reaction of 2-bromophenol with 4-chlorobutyl-2,6-dimethylmorpholine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The product is then purified using standard techniques like recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

4-[4-(2-Bromophenoxy)butyl]-2,6-dimethylmorpholine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced products.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing

Properties

IUPAC Name

4-[4-(2-bromophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO2.C2H2O4/c1-13-11-18(12-14(2)20-13)9-5-6-10-19-16-8-4-3-7-15(16)17;3-1(4)2(5)6/h3-4,7-8,13-14H,5-6,9-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXRSSPITDPNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=CC=CC=C2Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(2-Bromophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
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4-[4-(2-Bromophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
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4-[4-(2-Bromophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
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